![molecular formula C6H7NO3 B3373598 2-(3-Methyl-1,2-oxazol-4-yl)acetic acid CAS No. 1008304-86-6](/img/structure/B3373598.png)
2-(3-Methyl-1,2-oxazol-4-yl)acetic acid
Overview
Description
“2-(3-Methyl-1,2-oxazol-4-yl)acetic acid” is a chemical compound with the CAS Number: 1008304-86-6 . It has a molecular weight of 141.13 . The IUPAC name for this compound is (3-methyl-4-isoxazolyl)acetic acid .
Synthesis Analysis
The synthesis of oxazole derivatives, including “this compound”, has been a topic of interest in recent years . A novel, metal-free process for the synthesis of similar compounds has been reported, which features an efficient construction of the triazole ring under flow conditions .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H7NO3/c1-4-5(2-6(8)9)3-10-7-4/h3H,2H2,1H3,(H,8,9) .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Mechanism of Action
Target of Action
Oxazole derivatives, which include this compound, have been reported to exhibit a wide spectrum of biological activities . They have been found to interact with various targets such as antimicrobial , anticancer , anti-inflammatory , and antidiabetic targets.
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some oxazole derivatives have been found to inhibit human carbonic anhydrase II, a target for the treatment of glaucoma .
Advantages and Limitations for Lab Experiments
2-(3-Methyl-1,2-oxazol-4-yl)acetic acid has several advantages for lab experiments. It is easy to synthesize and has been found to be stable under various conditions. It has also been found to be non-toxic and safe for use in animal models. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its therapeutic potential fully.
Future Directions
There are several future directions for research on 2-(3-Methyl-1,2-oxazol-4-yl)acetic acid. One area of research is the development of this compound-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of research is the investigation of this compound's potential as an anti-inflammatory agent in various diseases. Further research is also needed to understand this compound's mechanism of action fully and its potential therapeutic applications in other diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It possesses various biochemical and physiological effects and has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound's mechanism of action is not fully understood, but it is believed to act through multiple pathways. This compound has several advantages for lab experiments, but further research is needed to elucidate its therapeutic potential fully. There are several future directions for research on this compound, including the development of this compound-based drugs for the treatment of neurodegenerative diseases and investigating its potential as an anti-inflammatory agent in various diseases.
Scientific Research Applications
2-(3-Methyl-1,2-oxazol-4-yl)acetic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in neuronal cells. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Safety and Hazards
properties
IUPAC Name |
2-(3-methyl-1,2-oxazol-4-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-5(2-6(8)9)3-10-7-4/h3H,2H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPPLPCARCAHEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801304031 | |
Record name | 3-Methyl-4-isoxazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801304031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1008304-86-6 | |
Record name | 3-Methyl-4-isoxazoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1008304-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-4-isoxazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801304031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-methyl-1,2-oxazol-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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